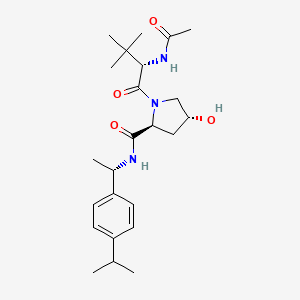
(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-isopropylphenyl)ethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic compound with a specific stereochemistry It is characterized by its pyrrolidine ring, acetamido group, and a hydroxy group, among other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamido group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.
Addition of the hydroxy group: This can be introduced through hydroxylation reactions using oxidizing agents.
Attachment of the dimethylbutanoyl group: This step involves the use of butanoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), amines, alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of stereochemistry: Its specific stereochemistry makes it a valuable compound for studying stereochemical effects in reactions.
Biology
Enzyme inhibition studies: The compound can be used to study the inhibition of specific enzymes due to its structural features.
Protein binding studies: Its interaction with proteins can be studied to understand binding mechanisms.
Medicine
Drug development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Therapeutic applications: It may have potential therapeutic applications in treating certain diseases.
Industry
Pharmaceutical manufacturing: The compound can be used in the production of pharmaceuticals.
Chemical industry: It can be used as a building block for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group may interact with active sites of enzymes, leading to inhibition or activation. The hydroxy group can form hydrogen bonds with target molecules, affecting their function. The overall effect depends on the specific biological context and the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents.
Other pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups.
Uniqueness
Specific stereochemistry: The (2S,4R) configuration is unique and affects the compound’s reactivity and interactions.
Functional groups: The combination of acetamido, hydroxy, and dimethylbutanoyl groups gives the compound unique chemical properties.
This detailed article provides a comprehensive overview of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H37N3O4 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-(4-propan-2-ylphenyl)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H37N3O4/c1-14(2)17-8-10-18(11-9-17)15(3)25-22(30)20-12-19(29)13-27(20)23(31)21(24(5,6)7)26-16(4)28/h8-11,14-15,19-21,29H,12-13H2,1-7H3,(H,25,30)(H,26,28)/t15-,19+,20-,21+/m0/s1 |
InChI Key |
FPHVSWUJMFIEOJ-PSMQTCRGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)C)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)C)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















